molecular formula C19H17ClN4O2 B11465509 5-(1H-benzimidazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1H-benzimidazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11465509
M. Wt: 368.8 g/mol
InChI Key: NQHHXODRLKXLIY-UHFFFAOYSA-N
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Description

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole ring, the introduction of the chlorophenyl group, and the construction of the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole and chlorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole moieties.

    Chlorophenyl Derivatives: Compounds containing chlorophenyl groups.

    Oxazole Derivatives: Compounds with oxazole rings.

Uniqueness

What sets 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE apart is the combination of these three functional groups in a single molecule, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN4O2/c20-13-7-5-12(6-8-13)11-21-19(25)17-9-14(26-24-17)10-18-22-15-3-1-2-4-16(15)23-18/h1-8,14H,9-11H2,(H,21,25)(H,22,23)

InChI Key

NQHHXODRLKXLIY-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC=C(C=C2)Cl)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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